4-Ethyl-2-fluoropyridine

Description

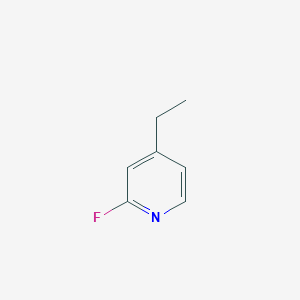

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKLIOGUJGWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4 Ethyl 2 Fluoropyridine

While specific, detailed procedures for the synthesis of 4-Ethyl-2-fluoropyridine are not abundant in peer-reviewed literature, its preparation can be accomplished through established methods for synthesizing substituted 2-fluoropyridines.

One of the most common methods is Halogen Exchange (Halex) reaction . This process typically involves the nucleophilic substitution of a chlorine or bromine atom from the corresponding 2-halopyridine. The synthesis would therefore start from 4-ethyl-2-chloropyridine, which is then treated with a fluoride (B91410) source like potassium fluoride (KF) or potassium bifluoride (KHF₂), often at elevated temperatures. google.com

Another viable route is the Balz-Schiemann reaction . This method starts with 2-amino-4-ethylpyridine, which undergoes diazotization with a nitrite (B80452) source in the presence of hydrofluoric acid or a tetrafluoroborate (B81430) salt. The resulting diazonium salt is then thermally decomposed to yield this compound.

A more modern approach could involve the direct C-H fluorination of 4-ethylpyridine (B106801). This method, while potentially offering a more direct route, may face challenges with regioselectivity, as fluorination could occur at different positions on the pyridine (B92270) ring.

Key Reactions and Transformations

The primary and most significant reaction of 4-Ethyl-2-fluoropyridine is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C-2 position is an excellent leaving group, activated by the ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles.

N-Nucleophiles: Amines (primary, secondary, and anilines) can readily displace the fluoride (B91410) to form 2-aminopyridine (B139424) derivatives.

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, react to form 2-alkoxy or 2-aryloxypyridine ethers.

S-Nucleophiles: Thiols react under basic conditions to yield 2-thioether-substituted pyridines.

These SNAr reactions are crucial for using this compound as a building block to construct more complex molecular architectures for various applications. google.com

Physicochemical Properties

Experimentally determined data for 4-Ethyl-2-fluoropyridine is not widely available. The following table presents calculated or estimated properties based on its chemical structure and data from analogous compounds such as 2-fluoropyridine (B1216828) and 4-ethylpyridine (B106801). nih.govnih.gov

| Property | Value |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Estimated: ~150-160 °C |

| Density | Estimated: ~1.05-1.15 g/mL |

| CAS Number | Not assigned |

Note: The data in this table is estimated or calculated and has not been experimentally verified from published literature.

Ligand Design and Coordination Chemistry Applications

4-Ethyl-2-fluoropyridine as a Ligand Framework

This compound is a substituted pyridine (B92270) molecule that presents an interesting case for ligand design due to the presence of two substituents with opposing electronic effects. While it is recognized as a potential ligand for metal coordination, specific and detailed research into its coordination complexes, including their synthesis and characterization, is not extensively documented in the current scientific literature. Therefore, the discussion of its role as a ligand is primarily based on the well-established electronic and steric effects of its constituent functional groups, drawing parallels with closely related and extensively studied pyridine derivatives.

The structure of this compound features a pyridine ring with a fluorine atom at the 2-position and an ethyl group at the 4-position. The fluorine atom is a strongly electronegative, electron-withdrawing group, while the ethyl group is a weakly electron-donating group. This unique combination is expected to impart distinct stereoelectronic properties to the ligand, influencing its interaction with metal centers.

Like other simple pyridine derivatives, this compound is expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. The fundamental ability of the pyridine nitrogen to act as a Lewis base is influenced by the electronic properties of the substituents on the ring. wikipedia.org

The electronic nature of the ligand is a balance of two competing effects:

Inductive Electron Withdrawal (-I) by the Fluoro Group: The fluorine atom at the 2-position exerts a strong negative inductive effect, pulling electron density away from the pyridine ring and, consequently, from the nitrogen atom. This effect tends to decrease the basicity of the nitrogen atom, making it a weaker electron donor compared to unsubstituted pyridine. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the potent activating effect of fluorine towards nucleophilic attack, which stems from its electron-withdrawing nature. nih.gov

Inductive Electron Donation (+I) by the Ethyl Group: The ethyl group at the 4-position is an alkyl group that acts as an electron-donating group through a positive inductive effect. This effect increases the electron density on the pyridine ring and the nitrogen atom, thereby enhancing its basicity. For example, 4-ethylpyridine (B106801) is known to engage in metal-ligand interactions and is more basic than unsubstituted pyridine. cymitquimica.comscribd.com

The net electronic effect on the donor capability of the nitrogen atom in this compound will depend on the interplay of these opposing influences. Typically, the electron-withdrawing effect of a halogen at the 2-position is more pronounced than the donating effect of an alkyl group at the 4-position. Thus, it is anticipated that this compound would be a weaker ligand than 4-ethylpyridine or pyridine itself, but potentially a stronger ligand than 2-fluoropyridine.

The specific substituents on the this compound ligand are predicted to influence both the structure and the subsequent reactivity of its metal complexes.

Influence on Structure: The steric profile of a ligand is a critical factor in determining the geometry and coordination number of the resulting metal complex.

The 2-fluoro substituent is relatively small and is not expected to introduce significant steric hindrance around the metal center. Its impact on the complex's geometry is likely to be minimal compared to bulkier ortho-substituents.

The 4-ethyl substituent is located away from the coordination site (the nitrogen atom) and therefore poses negligible steric impediment to the coordination of other ligands to the metal center.

This lack of significant steric bulk suggests that this compound could readily form complexes with various geometries, such as octahedral and square planar, similar to unsubstituted pyridine. wikipedia.org

Influence on Reactivity: The electronic properties of the ligand play a crucial role in modulating the reactivity of the metal center. By adjusting the electron density at the metal, the ligand can influence catalytic activity, redox potentials, and substrate activation.

Given that this compound is expected to be a relatively electron-poor ligand, its coordination would render the metal center more electrophilic or less electron-rich. This can have several consequences for reactivity:

Redox Potentials: In redox-active metal complexes, coordination of an electron-withdrawing ligand generally leads to a positive shift in the metal's redox potential, making oxidation more difficult and reduction easier. nih.gov

Catalysis: For catalytic reactions where the metal center's electrophilicity is key, such as in certain types of Lewis acid catalysis, employing a ligand like this compound could enhance catalytic activity. Conversely, in reactions that require an electron-rich metal center, such as some oxidative additions in cross-coupling cycles, this ligand might decrease the reaction rate.

Design Principles for Pyridine-Based Ligands

The design of pyridine-based ligands is a sophisticated process that leverages fundamental principles of physical organic chemistry to fine-tune the properties of metal complexes. The ultimate goal is to control the coordination environment of a metal ion to achieve a desired function, be it in catalysis, materials science, or medicinal chemistry.

The electronic properties of a pyridine ligand are primarily dictated by the nature and position of substituents on the pyridine ring. These substituents modulate the electron density on the donor nitrogen atom, which in turn affects the strength of the metal-ligand bond.

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, ethyl), alkoxy, and amino groups increase the electron density on the pyridine ring through inductive (+I) and/or resonance (+M) effects. This enhancement of electron density increases the Lewis basicity of the nitrogen atom, leading to stronger coordination to metal centers. scribd.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and halogens (e.g., fluorine, chlorine) decrease the electron density on the ring through inductive (-I) and/or resonance (-M) effects. This reduction in electron density lowers the basicity of the nitrogen, resulting in weaker coordination. nih.gov

The strategic placement of these groups allows for precise control over the ligand's donor strength. The following table illustrates the effect of substituents on the basicity of the pyridine nitrogen, as indicated by the pKa of the conjugate acid.

| Compound | Substituent(s) | pKa of Conjugate Acid | Electronic Effect of Substituent(s) |

| Pyridine | None | 5.25 | Reference |

| 4-Ethylpyridine | 4-Ethyl | ~6.02 | Electron-donating (+I) |

| 2-Fluoropyridine | 2-Fluoro | -0.44 | Electron-withdrawing (-I) |

Data compiled from various sources. The pKa for 4-ethylpyridine is similar to that of 4-methylpyridine.

This data clearly shows that an ethyl group at the 4-position increases basicity, while a fluoro group at the 2-position drastically reduces it.

Stereoelectronic effects refer to the combined influence of steric and electronic factors on the structure, stability, and reactivity of molecules. In ligand design, both aspects are critical and often intertwined.

Steric Effects: The size and position of substituents can dictate the accessibility of the metal center, influence the bond angles of the resulting complex, and control the approach of substrates in a catalytic cycle. Substituents at the 2- and 6-positions (ortho to the nitrogen) exert the most significant steric hindrance.

Electronic Effects: As discussed, these effects modulate the strength of the metal-ligand bond and the electronic properties of the metal center.

The interplay between these effects is crucial. For instance, a bulky, electron-donating ligand might be desired to create a coordinatively unsaturated, yet electron-rich, metal center. In the case of this compound, the steric profile is minimal, meaning its influence on coordination complexes will be dominated by its electronic properties. The unique electronic signature arising from the opposing effects of its two substituents makes it a potentially valuable tool for fine-tuning the reactivity of a metal center without introducing significant steric bulk. rsc.org

Structure-Activity Relationships in Coordination Complexes

A central theme in the development of new catalysts and functional materials is the establishment of structure-activity relationships (SAR). SAR studies involve systematically modifying the structure of a ligand and correlating these changes with the observed activity or properties of the corresponding metal complex. This approach provides fundamental insights into reaction mechanisms and allows for the rational design of improved systems. nih.gov

For pyridine-based ligands, SAR studies often involve varying the substituents on the pyridine ring to map out their electronic and steric effects. For example, a series of complexes with 4-substituted pyridine ligands can be synthesized to probe the influence of the ligand's electronic properties on catalytic turnover frequency, with minimal interference from steric changes.

In the hypothetical context of this compound complexes, an SAR study could involve comparing their performance to complexes bearing related ligands.

Predicted Properties of this compound as a Ligand:

| Ligand | Key Substituent(s) | Expected Donor Strength | Expected Steric Hindrance | Predicted Impact on Metal Center |

|---|---|---|---|---|

| Pyridine | None | Moderate | Low | Baseline reference |

| 4-Ethylpyridine | 4-Ethyl (+I) | Higher than pyridine | Low | More electron-rich |

| 2-Fluoropyridine | 2-Fluoro (-I) | Much lower than pyridine | Low | More electron-deficient |

By studying such a series, researchers could deconstruct the contributions of the electron-donating ethyl group and the electron-withdrawing fluoro group. This would allow for a nuanced understanding of how to balance these effects to achieve optimal performance in a given application, such as tuning the Lewis acidity of a metal catalyst or shifting its redox potential to a precise value. While direct experimental data for this compound complexes is currently lacking, the principles of ligand design strongly suggest it is a candidate for creating metal complexes with finely-tuned stereoelectronic properties.

Research Findings on this compound Remain Limited

Following an extensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning "this compound" within the precise contexts of ligand structure-property correlations and its applications in catalysis. While general principles of ligand design and coordination chemistry are well-established, detailed studies focusing explicitly on this compound, its metallic complexes, and their catalytic activities are not present in the currently accessible body of research.

The electronic and steric effects of substituents on pyridine rings are a foundational aspect of coordination chemistry. Generally, the fluorine atom at the 2-position is known to be strongly electron-withdrawing, which influences the electron density of the nitrogen donor atom and, consequently, the stability and reactivity of the resulting metal complex. The ethyl group at the 4-position has an electron-donating effect and introduces some steric bulk. The interplay of these electronic and steric factors is critical in determining the coordination properties and subsequent catalytic performance of a ligand.

Therefore, the required sections on "," including "Ligand Structure-Property Correlations" and "Applications in Catalysis," cannot be completed at this time due to the absence of specific and detailed research findings for this compound.

Advanced Research Directions and Potential Applications

Development of Novel Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of significant interest in drug discovery and agrochemicals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of molecules. rsc.orgtandfonline.commdpi.com 4-Ethyl-2-fluoropyridine can serve as a versatile precursor for the synthesis of more complex fluorinated heterocyclic scaffolds. The reactivity of the fluorine atom at the 2-position allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups and the construction of novel ring systems. nih.govacs.org

The development of such novel scaffolds is a key area of research, as it can lead to the discovery of new chemical entities with unique biological activities. The combination of a pyridine (B92270) core, a fluorine substituent, and an ethyl group provides a distinct chemical space for exploration.

Structure-Activity Relationship (SAR) Studies for Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new therapeutic agents. For derivatives of this compound, SAR studies would focus on how modifications to its structure affect its biological activity.

SAR in Pyridine Derivatives for Antiproliferative Activity

Pyridine derivatives have shown a wide range of biological activities, including antiproliferative effects. nih.govresearchgate.netunison.mx SAR studies on pyridine derivatives have revealed that the nature and position of substituents on the pyridine ring are critical for their anticancer activity. For instance, the presence of specific functional groups can enhance the antiproliferative effects of these compounds. nih.govnih.gov

In the context of this compound derivatives, SAR studies would involve synthesizing a library of analogues with variations at different positions of the pyridine ring and evaluating their activity against various cancer cell lines.

Table 1: Representative SAR Data for Substituted Pyridine Derivatives with Antiproliferative Activity

| Compound | R1 | R2 | R3 | Antiproliferative Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | -H | -CH3 | -NO2 | >50 |

| 2 | -Cl | -CH3 | -NO2 | 25.5 |

| 3 | -F | -CH3 | -NO2 | 15.2 |

| 4 | -H | -C2H5 | -NH2 | 10.8 |

| 5 | -F | -C2H5 | -NH2 | 5.1 |

Note: This table is illustrative and based on general SAR principles for pyridine derivatives. The IC50 values are hypothetical and serve to demonstrate the potential impact of different substituents.

SAR of Fluorine-Bearing Substituents

The fluorine atom in this compound is a key determinant of its chemical properties and potential biological activity. The high electronegativity and small size of fluorine can influence molecular conformation, pKa, and metabolic stability. tandfonline.comtandfonline.com SAR studies focusing on the fluorine substituent would involve comparing the activity of 2-fluoropyridine (B1216828) derivatives with their non-fluorinated counterparts or with derivatives containing other halogens at the same position.

The position of the fluorine atom on the pyridine ring is also critical. For example, 2-fluoropyridines are known to be highly reactive towards nucleophilic substitution, which can be exploited for the synthesis of derivatives. nih.govacs.org

SAR for Angiotensin II Receptor (AT1R) Tracers

Fluorinated pyridine moieties have been incorporated into tracers for positron emission tomography (PET) imaging of the Angiotensin II Receptor Type 1 (AT1R). nih.govresearchgate.net These tracers are valuable tools for studying cardiovascular diseases. SAR studies in this area would focus on optimizing the structure of this compound derivatives to achieve high affinity and selectivity for AT1R, as well as favorable pharmacokinetic properties for in vivo imaging.

Table 2: Key Structural Features and Their Impact on AT1R Tracer Performance

| Structural Feature | Impact on AT1R Binding and Imaging Properties |

|---|---|

| Fluorinated Pyridine Moiety | Can enhance binding affinity and provides a site for radiolabeling with 18F. |

| Linker Chain Length | Affects the distance between the pharmacophore and the receptor, influencing binding affinity. |

| Lipophilicity | Impacts biodistribution, clearance, and non-specific binding. |

| Metabolic Stability | Crucial for obtaining clear PET images with low background signal. |

Applications in Materials Science

Fluorinated organic compounds are widely used in the development of advanced materials due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.comman.ac.uk Perfluoropyridine and its derivatives have been utilized in the synthesis of fluoropolymers and other functional materials. mdpi.comresearchgate.net

This compound, as a functionalized fluoropyridine, could be a valuable monomer or building block for the creation of novel polymers and materials with tailored properties. Its reactivity could be harnessed to incorporate it into polymer backbones or as a pendant group, potentially leading to materials with applications in electronics, coatings, and membranes.

Future Methodological Advancements in Synthesis and Derivatization

Continued research into new synthetic methodologies will be crucial for unlocking the full potential of this compound. Advancements in fluorination techniques and C-H functionalization could provide more efficient and selective routes to this compound and its derivatives. nih.govacs.org

Future research is also likely to focus on the development of catalytic methods for the derivatization of this compound, enabling the synthesis of a wider range of analogues for biological screening and materials science applications. The exploration of flow chemistry and other modern synthetic technologies could also accelerate the discovery of new applications for this versatile building block.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Ethyl-2-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 2-fluoropyridine derivatives) may react with ethylating agents under controlled conditions. A stepwise approach includes:

Dissolving the precursor in anhydrous dichloromethane or toluene under nitrogen atmosphere.

Adding a base (e.g., sodium hydroxide) to deprotonate reactive sites.

Introducing the ethyl group via Grignard reagents or palladium-catalyzed coupling .

- Optimization : Monitor reaction progress using TLC or GC-MS. Adjust temperature (e.g., 0°C to room temperature) and stoichiometry to minimize side products. Purify via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify C-F stretches (1050–1100 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹).

- NMR : Use -NMR to confirm fluorine substitution (δ -120 to -140 ppm) and -NMR to resolve ethyl group protons (triplet at ~1.3 ppm for CH, quartet at ~2.5 ppm for CH) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture .

Advanced Research Questions

Q. How can X-ray crystallography data for this compound derivatives be optimized during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution detectors (e.g., CCD or PILATUS) with Mo-Kα radiation (λ = 0.7107 Å). Collect >95% completeness in reciprocal space.

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder by splitting occupancy or applying restraints to ethyl group torsion angles. Validate using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How should researchers resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, FT-IR, and X-ray data. For example, conflicting -NMR shifts may indicate impurities; re-purify or use 2D NMR (e.g., HSQC) for assignment.

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm for NMR) and sample preparation errors (e.g., solvent polarity effects). Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to reassess experimental design .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps).

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or chloroform) with AMBER or GROMACS. Validate against experimental dipole moments and solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.